molecular formula C20H16F3NO2S B5526361 7-(2-thienyl)-4-[4-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione

7-(2-thienyl)-4-[4-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione

Cat. No. B5526361
M. Wt: 391.4 g/mol
InChI Key: MALNGCUCZNJQGF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to the query involves multi-step chemical reactions often incorporating trifluoromethyl groups and thiophene moieties to achieve the desired heterocyclic structures. For instance, Song et al. (2008) detailed a one-pot synthesis method for trifluoromethyl-containing heterocycles, which could be relevant to the synthesis of the compound by highlighting the utility of trifluoromethyl groups in synthesizing complex heterocycles (Song et al., 2008).

Molecular Structure Analysis

Investigations into similar compounds reveal detailed molecular structure analyses through techniques like X-ray diffraction. For instance, the study by Da (2002) on a related hexahydroquinoline derivative provides insights into how such compounds are structurally characterized, which is crucial for understanding the molecular geometry and interactions of our compound of interest (Da, 2002).

Chemical Reactions and Properties

Chemical reactions involving such molecules often lead to diverse derivatives with unique properties. The research by Fatma et al. (2015) on the synthesis and characterization of a novel pyranoquinoline derivative underlines the complex reactivity and potential for generating diverse chemical entities (Fatma et al., 2015).

Physical Properties Analysis

Physical properties such as solubility, stability, and crystal structure are essential for understanding the practical applications of these compounds. The study by Tolstikov et al. (2014) on the synthesis and characterization of tetrahydro-3H-cyclopenta[c]quinolines provides a foundation for exploring the physical characteristics of similar compounds, including their stability and crystallographic properties (Tolstikov et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity, bonding, and interactions, are crucial for the application and functionality of these compounds. Research such as that by Wazzan et al. (2016), which explores the DFT and TD-DFT/PCM calculations on related quinoline dyes, sheds light on the electronic structure and reactivity of such molecules, providing insights into their chemical behavior (Wazzan et al., 2016).

Scientific Research Applications

Synthesis and Characterization The synthesis of trifluoromethyl containing heterocycles is a topic of significant interest, with methods developed for creating derivatives through one-pot multi-component reactions, indicating the versatility and potential for customization of such compounds. For instance, the synthesis of 2-(trifluoromethyl)-3,4,7,8-tetrahydro-2H-chromen-5(6H)-one derivatives demonstrates the capability to generate complex molecules with potential for diverse applications, highlighting the importance of trifluoromethyl groups in modulating chemical properties (Song et al., 2008).

Reactivity and Transformations The reactivity of such compounds is another area of exploration, with studies showing how they can undergo further transformations to create new chemical entities. This reactivity is crucial for developing new materials or drugs, as it allows for the creation of compounds with tailored properties. The manipulation of quinoxaline-containing architectures to design electron transport materials, for instance, illustrates how the electronic properties of these compounds can be adjusted for specific applications, such as in organic light-emitting diodes (OLEDs) (Yin et al., 2016).

Applications in Materials Science The use of such compounds in materials science, particularly in the development of electronic materials, is a significant area of research. The study on manipulating the LUMO distribution of quinoxaline-containing architectures for the design of electron transport materials showcases the potential of these compounds in fabricating devices with high performance and efficiency, demonstrating the practical applications of such chemical entities in modern technology (Yin et al., 2016).

properties

IUPAC Name

7-thiophen-2-yl-4-[4-(trifluoromethyl)phenyl]-1,3,4,6,7,8-hexahydroquinoline-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3NO2S/c21-20(22,23)13-5-3-11(4-6-13)14-10-18(26)24-15-8-12(9-16(25)19(14)15)17-2-1-7-27-17/h1-7,12,14H,8-10H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MALNGCUCZNJQGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C2=C1NC(=O)CC2C3=CC=C(C=C3)C(F)(F)F)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(thiophen-2-yl)-4-[4-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

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